BenchChemオンラインストアへようこそ!

2-(3-Nitro-phenoxy)-nicotinic acid

P2X3 antagonist purinergic signaling pain pharmacology

Procure 2-(3-Nitro-phenoxy)-nicotinic acid, a validated dual-purpose tool compound. Its documented >1,500-fold functional selectivity (hP2X3 IC₅₀=648 nM vs. rat α3β4 nAChR IC₅₀≈1,000,000 nM) makes it an exceptional reference ligand for P2X3 assay validation and a negative control for nAChR off-target screening. The unique 3-nitrophenoxy motif, a privileged fragment conserved across multiple target classes, enables fragment-based SAR and scaffold-hopping strategies. Secure this isomeric probe set component today.

Molecular Formula C12H8N2O5
Molecular Weight 260.20 g/mol
Cat. No. B8401177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitro-phenoxy)-nicotinic acid
Molecular FormulaC12H8N2O5
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-12(16)10-5-2-6-13-11(10)19-9-4-1-3-8(7-9)14(17)18/h1-7H,(H,15,16)
InChIKeyCMVGBKDLGUNBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitro-phenoxy)-nicotinic acid (CAS N/A) — Compound Identity and Pharmacophore Rationale for Procurement Screening


2-(3-Nitro-phenoxy)-nicotinic acid is a synthetic nicotinic acid derivative bearing a 3-nitrophenoxy substituent at the 2-position of the pyridine ring (IUPAC: 2-(3-nitrophenoxy)pyridine-3-carboxylic acid; molecular formula C₁₂H₈N₂O₅; MW 260.20 g/mol) [1]. The compound integrates three functional modules — a carboxylic acid, a diaryl ether bridge, and an electron‑withdrawing aromatic nitro group — producing a pharmacophore that has been profiled against nicotinic acetylcholine receptors (nAChRs) and purinergic P2X3 receptors [2][3]. Its structural configuration places the nitro group at the meta position of the phenoxy ring, a feature that distinguishes it from positional isomers and has been associated with differential receptor recognition in nAChR assays .

Why 2-(3-Nitro-phenoxy)-nicotinic acid Cannot Be Replaced by Generic 2‑Phenoxynicotinic Acids or 4‑Nitro Positional Isomers


Close structural analogs of 2-(3-nitro-phenoxy)-nicotinic acid — including the unsubstituted 2‑phenoxynicotinic acid scaffold and the 4‑nitrophenoxy positional isomer — exhibit fundamentally different electronic profiles and receptor‑recognition surfaces that preclude simple interchange [1]. The 3‑nitro substitution on the phenoxy ring introduces a local dipole and hydrogen‑bond‑acceptor topology distinct from the 4‑nitro isomer, altering π‑stacking geometry within the aromatic binding gorge of nAChRs . Furthermore, unsubstituted 2‑phenoxynicotinic acid hydrazides have been profiled primarily for COX‑1/COX‑2 anti‑inflammatory activity [2], whereas the 3‑nitrophenoxy variant has been screened against ion‑channel targets (nAChR, P2X3) [3][4], indicating divergent target‑class selectivity that cannot be extrapolated across the analog series.

Quantitative Differentiation Evidence for 2-(3-Nitro-phenoxy)-nicotinic acid vs. Closest Analogs


P2X3 Antagonism: Sub‑Micromolar Potency with Defined Ion‑Channel Selectivity Relative to P2X and nAChR Panel Members

2‑(3‑Nitro‑phenoxy)‑nicotinic acid inhibits human P2X3 receptor‑mediated intracellular Ca²⁺ flux with an IC₅₀ of 648 nM, measured after 30‑min pre‑incubation in recombinant cellular assays [REFS‑1]. In parallel profiling at 10 µM against recombinant rat P2X3 expressed in Xenopus oocytes, the compound demonstrated antagonist activity [REFS‑2]. This P2X3 activity occurs at concentrations approximately three orders of magnitude below the IC₅₀ observed at rat α3β4 nAChR (1,000,000 nM) in HEK293 cells [REFS‑3], establishing a >1,500‑fold functional selectivity window within the ligand‑gated ion‑channel superfamily. By contrast, the unsubstituted 2‑phenoxynicotinic acid scaffold has not been reported as a P2X3 ligand and was instead profiled for COX‑1/COX‑2 enzyme inhibition [REFS‑4], representing a fundamentally different target‑class engagement.

P2X3 antagonist purinergic signaling pain pharmacology

Positional Isomer Differentiation: 3‑Nitro vs. 4‑Nitro Phenoxy Substitution in nAChR Binding

Within the nitrophenoxy‑nicotinic acid series, the 3‑nitro positional isomer (target compound) has been reported to exhibit higher receptor affinity than the corresponding 4‑nitro isomer at nicotinic acetylcholine receptors [REFS‑1]. The 3‑nitro orientation positions the nitro dipole for favourable interaction with aromatic residues lining the receptor gorge, a binding mode independently corroborated by crystallographic and docking studies of 3‑nitrophenoxy‑containing ligands in AChE and nAChR systems [REFS‑2][REFS‑3]. The 4‑nitro isomer (PubChem CID 81225203) shares the identical molecular formula (C₁₂H₈N₂O₅, MW 260.20) and computed logP (XLogP3‑AA = 1.7) [REFS‑4] but differs in nitro‑group vector orientation, eliminating this specific π‑stacking geometry. Quantitative IC₅₀ values for the 4‑nitro isomer at nAChR subtypes are absent from curated public databases (ChEMBL, BindingDB) as of the search date, which contrasts with the target compound's documented nAChR and P2X3 activity records [REFS‑5][REFS‑6].

nicotinic acetylcholine receptor positional isomer SAR 3‑nitrophenoxy pharmacophore

3‑Nitrophenoxy Moiety as a Privileged Fragment: Cross‑Chemotype Conservation of Target Engagement

The 3‑nitrophenoxy fragment, when embedded in diverse chemotypes, has demonstrated conserved target‑engagement capacity validated across multiple structural contexts. In the naphthoquinone series, 2‑(3‑nitrophenoxy)‑naphthalene‑1,4‑dione achieved an IC₅₀ of 20 nM against Trypanosoma cruzi epimastigotes with a selectivity index of 625 [REFS‑1]. In the isoindole‑1,3‑dione series, [5‑(3‑nitrophenoxy)‑1,3‑dioxo‑1,3‑dihydro‑2‑isoindol‑2‑yl]acetic acid was identified as a selective LPA₃ antagonist with an IC₅₀ of 4,504 nM [REFS‑2]. Convergent structural biology evidence from AChE co‑crystal structures confirms that the 3‑nitrophenoxy moiety forms specific π‑π and hydrogen‑bond interactions with aromatic residues in the ligand‑binding gorge [REFS‑3]. This fragment‑level conservation of bioactivity supports the conclusion that 2‑(3‑nitro‑phenoxy)‑nicotinic acid carries an intrinsic target‑recognition advantage conferred by its 3‑nitrophenoxy pharmacophore, which is absent from 2‑phenoxy‑ or 4‑nitrophenoxy‑nicotinic acid analogs.

3-nitrophenoxy pharmacophore fragment-based screening kinase inhibition

Electron‑Withdrawing Nitro Group Effect: Modulating Carboxylic Acid pKa and Hydrogen‑Bonding Capacity vs. Unsubstituted 2‑Phenoxynicotinic Acid

The 3‑nitro group on the phenoxy ring exerts a through‑bond electron‑withdrawing effect that is transmitted via the diaryl ether oxygen to the nicotinic acid core, predictably lowering the pKa of the carboxylic acid moiety relative to the unsubstituted 2‑phenoxynicotinic acid [REFS‑1]. This pKa modulation alters the compound's ionisation state at physiological pH and consequently influences solubility, permeability, and hydrogen‑bond‑donor/acceptor capacity at the target binding site. The magnitude of this effect can be estimated using Hammett σₘ constants: the 3‑NO₂ substituent carries a σₘ value of +0.71, compared to σₘ = 0.00 for hydrogen, indicating a substantial electronic perturbation [REFS‑2]. This physicochemical differentiation is absent from the commercially ubiquitous 2‑phenoxynicotinic acid building block, which lacks the nitro substituent and therefore presents a different protonation and hydrogen‑bonding profile under assay conditions.

pKa modulation nitro electronic effect medicinal chemistry design

Validated Application Scenarios for 2-(3-Nitro-phenoxy)-nicotinic acid Based on Empirical Differentiation Evidence


P2X3‑Focused Pain‑Target Screening Cascades Requiring Defined nAChR Counter‑Screen Selectivity

Investigators developing P2X3 antagonists for neuropathic pain or chronic cough indications can deploy 2‑(3‑nitro‑phenoxy)‑nicotinic acid as a tool compound or chemical probe with a pre‑established selectivity window: hP2X3 IC₅₀ = 648 nM vs. rat α3β4 nAChR IC₅₀ ≈ 1,000,000 nM (>1,500‑fold functional selectivity) [1]. This selectivity profile, documented in curated public databases, enables the compound to serve as a reference ligand for P2X3 assay validation while simultaneously functioning as a negative control for nAChR‑mediated off‑target effects in the same screening panel [2].

nAChR Subtype Selectivity Profiling Using Nitrophenoxy Positional Isomer Probe Sets

For laboratories conducting systematic SAR around nicotinic acetylcholine receptor subtypes, the target compound — together with its 4‑nitro positional isomer — can be assembled into an isomeric probe set for differential receptor‑subtype profiling. The reported higher nAChR affinity of the 3‑nitro isomer relative to the 4‑nitro isomer provides a testable hypothesis for subtype‑selective recognition, with the 4‑nitro isomer serving as a matched molecular‑property control (identical MW, logP, TPSA) that lacks documented nAChR engagement [3].

Fragment‑Based Drug Design Leveraging the 3‑Nitrophenoxy Pharmacophore Across Chemotypes

The 3‑nitrophenoxy fragment has demonstrated conserved bioactivity across at least three distinct chemotypes (nicotinic acid, naphthoquinone, isoindole‑1,3‑dione) and four distinct target classes (P2X3, nAChR, LPA₃, T. cruzi) [1][4][5]. Medicinal chemistry teams pursuing fragment‑based or scaffold‑hopping strategies can therefore justify procurement of 2‑(3‑nitro‑phenoxy)‑nicotinic acid as a privileged fragment‑bearing scaffold for library enumeration, with the reasonable expectation that the 3‑nitrophenoxy motif will contribute to target‑binding interactions across multiple protein families.

Physicochemical Property Optimisation Studies Exploiting Nitro‑Modulated pKa and Electronic Effects

The electron‑withdrawing 3‑nitro substituent (Hammett σₘ = +0.71) predictably lowers the carboxylic acid pKa of the nicotinic acid core relative to unsubstituted 2‑phenoxynicotinic acid, altering ionisation state and hydrogen‑bonding capacity under physiological conditions [6]. This physicochemical differentiation supports the use of the target compound in systematic studies of how pKa modulation affects permeability, solubility, and target‑binding thermodynamics within the nicotinic acid chemotype series.

Quote Request

Request a Quote for 2-(3-Nitro-phenoxy)-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.